Ezeprogind
CAS No.: 615539-20-3
Cat. No.: VC0520346
Molecular Formula: C25H44N6
Molecular Weight: 428.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 615539-20-3 |
|---|---|
| Molecular Formula | C25H44N6 |
| Molecular Weight | 428.7 g/mol |
| IUPAC Name | N-[3-[4-[3-[bis(2-methylpropyl)amino]propyl]piperazin-1-yl]propyl]-1H-benzimidazol-2-amine |
| Standard InChI | InChI=1S/C25H44N6/c1-21(2)19-31(20-22(3)4)14-8-13-30-17-15-29(16-18-30)12-7-11-26-25-27-23-9-5-6-10-24(23)28-25/h5-6,9-10,21-22H,7-8,11-20H2,1-4H3,(H2,26,27,28) |
| Standard InChI Key | KLKKWCPJBTXWOV-UHFFFAOYSA-N |
| SMILES | CC(C)CN(CCCN1CCN(CC1)CCCNC2=NC3=CC=CC=C3N2)CC(C)C |
| Canonical SMILES | CC(C)CN(CCCN1CCN(CC1)CCCNC2=NC3=CC=CC=C3N2)CC(C)C |
| Appearance | Solid powder |
Introduction
Mechanism of Action and Biological Activity
Ezeprogind is a neurotrophic inducer with multifaceted mechanisms targeting key pathways in neurodegeneration:
Amyloid Precursor Protein (APP) Modulation
-
Inhibits proteolysis of full-length APP to amyloid-beta (Aβ) peptides:
-
IC: 5 µM for Aβ, 2 µM for Aβ.
-
-
Induces APP intracellular domain (AICD) expression at concentrations as low as 0.8 µM.
Neuroprotection
-
Prevents Aβ-induced cytotoxicity in primary rat cortical neurons:
-
Effective at concentrations of 10–100 nM.
-
-
Reduces microglial activation and inflammatory cytokine secretion (IL-1β, IL-6).
Cognitive Benefits
-
Improves spatial memory retention in the SAMP8 mouse model of dementia:
-
Administered at 3 mg/kg/day for up to eight months.
-
-
Decreases hippocampal microglial activation, supporting anti-inflammatory effects.
Antimalarial Activity
-
Exhibits antimalarial properties by inhibiting chloroquine-resistant Plasmodium falciparum proliferation:
-
IC: 40.6 nM.
-
Neurodegenerative Diseases
Ezeprogind’s primary focus is on treating progressive supranuclear palsy (PSP), Alzheimer’s disease, Parkinson’s disease, and tauopathies:
-
Targets tau protein aggregation and inflammation pathways.
-
Currently in Phase II clinical trials for PSP.
Progranulin Modulation
Ezeprogind acts as a modulator of progranulin (GRN), a glycoprotein implicated in neuroinflammation:
-
Binds to the PGRN/PSAP complex with a potency () of 201 nM.
-
Recommended in vitro concentration: ~100 nM.
Preclinical Studies
Key findings from animal models include:
-
Prevention of synaptic degradation and neuronal death induced by Aβ peptides.
-
Reversal of cognitive deficits in aged mice through long-term administration.
Clinical Trials
Ezeprogind has progressed to Phase II trials for PSP under the sponsorship of AlzProtect:
-
Demonstrates safety and efficacy in early-stage studies.
-
Represents a "first-in-class" compound due to its unique mechanism involving progranulin release modulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume